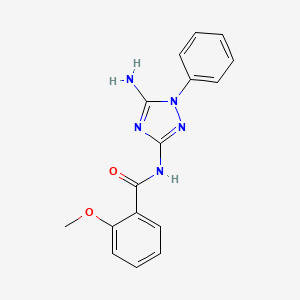

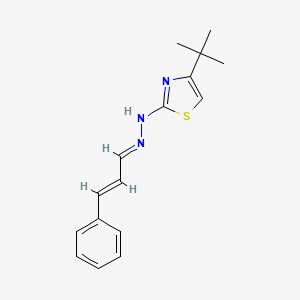

![molecular formula C25H26N4O2 B5549361 3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholinylpropyl-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine derivatives and related compounds involves multi-step organic reactions, including condensation, chlorination, and nucleophilic substitution. A green synthetic method for similar compounds shows the synthesis from commercially available precursors through a rapid process, with a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017). Another method includes the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via Rhodium(III)-catalyzed imidoyl C-H activation (Hoang, Zoll, & Ellman, 2019).

Molecular Structure Analysis

The molecular structure of morpholinylpropyl-diphenylfuro[2,3-d]pyrimidin-4(3H)-imines is characterized by NMR, MS, and sometimes X-ray diffraction analysis, confirming the complex architecture of these molecules. Notably, similar compounds have been analyzed to reveal detailed insights into their structure and composition (Mansoor, Shafi, & Ahmed, 2016).

Chemical Reactions and Properties

The chemical behavior of morpholinylpropyl-diphenylfuro[2,3-d]pyrimidin-4(3H)-imines includes their ability to participate in further chemical transformations, such as cycloadditions and coupling reactions. For instance, their synthesis from 4,6-dichloro-2-(4-morpholinyl)pyrimidine via palladium-catalyzed cross-coupling reactions highlights their reactive nature and potential for derivatization (Martínez, Pérez-Caaveiro, Peña-López, Sarandeses, & Pérez Sestelo, 2012).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and stability, are crucial for understanding their behavior in different environments. Although specific studies on the physical properties of "3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine" were not found, related research on morpholinyl derivatives provides insights into these aspects, emphasizing the importance of such properties in their application and handling (Kuznetsov, Nam, & Chapyshev, 2007).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for further functionalization, are critical. The synthesis and characterization of similar compounds, such as those involving morpholino and pyrimidine structures, highlight the versatile chemical nature and potential applications of these molecules (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).

Applications De Recherche Scientifique

Synthesis and Chemical Analysis

The synthesis of novel pyrimidine derivatives, including those related to 3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine, is a significant area of research. These compounds have been synthesized through various methods, aiming to explore their potential biological activities and applications. For instance, the synthesis and spectral analysis of an array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been reported, highlighting the importance of pyrimidine derivatives in nucleic acids and their association with several biological activities (Thanusu, Kanagarajan, & Gopalakrishnan, 2010). These compounds are synthesized from respective (E)-1-4-morpholinophenyl)-3-aryl-prop-2-en-1-ones by the treatment of guanidine nitrate, showcasing the diverse chemical reactions employed to obtain such complex molecules.

Potential Biological Applications

Pyrimidine derivatives have been associated with a wide range of biological activities, including acting as adenosine receptor antagonists, kinase inhibitors, and exhibiting anti-inflammatory and analgesic properties. The research into these compounds often seeks to understand their potential as therapeutic agents. For example, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been studied for their role in inhibiting tumor necrosis factor alpha and nitric oxide, suggesting their potential application in anti-inflammatory and anticancer therapies (Lei et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

3-(3-morpholin-4-ylpropyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c26-24-22-21(19-8-3-1-4-9-19)23(20-10-5-2-6-11-20)31-25(22)27-18-29(24)13-7-12-28-14-16-30-17-15-28/h1-6,8-11,18,26H,7,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCBYKIMDOLQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C=NC3=C(C2=N)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

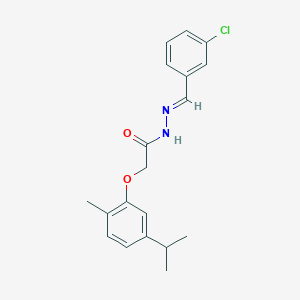

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

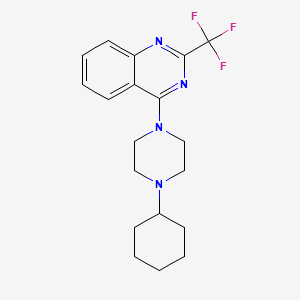

![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)

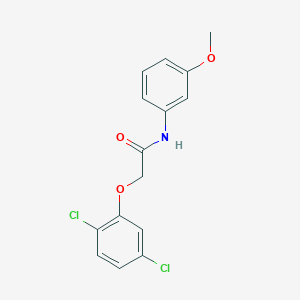

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)